4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with chloromethyl, ethyl, and dimethyl groups, as well as a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the chloromethylation of a pyrrole derivative. The reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
For industrial production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the aromatic ring structure.
4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid group.
Uniqueness
4-(Chloromethyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
4-(chloromethyl)-1-ethyl-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H14ClNO2/c1-4-12-6(2)8(5-11)9(7(12)3)10(13)14/h4-5H2,1-3H3,(H,13,14) |
InChI Key |
VCEXCFPVKLRUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1C)C(=O)O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.